N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O7S2 and its molecular weight is 492.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research into compounds closely related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown promising antibacterial properties. For instance, studies have synthesized derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activity. These compounds have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria. Such findings suggest potential applications in developing new antibacterial agents to address the growing concern of antibiotic resistance (Khalid et al., 2016), (Aziz‐ur‐Rehman et al., 2015).
Prodrug Applications
The compound's structural framework has been explored for prodrug applications, where derivatives have been synthesized to improve solubility and bioavailability. Such studies have focused on the synthesis of N-methylsulfonamide derivatives, evaluating their potential as prodrugs for the sulfonamide group. This research holds implications for enhancing the pharmacokinetic properties of sulfonamide-containing drugs (Larsen et al., 1988).
Anticancer and Enzyme Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have been designed and synthesized with anticancer evaluation in mind. These studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines. Additionally, some derivatives have been identified as potent inhibitors of carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial (Ravinaik et al., 2021), (Supuran et al., 2013).
Antiviral Applications
Exploratory research into N-arylsulfonyl derivatives has identified compounds with inhibitory effects on HIV-1 replication. These findings underscore the potential of using such molecular frameworks in designing new antiviral agents, which could be crucial in the ongoing fight against HIV/AIDS (Che et al., 2015).
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7S2/c1-32(26,27)17-4-2-3-15(13-17)19-22-23-20(31-19)21-18(25)14-5-7-16(8-6-14)33(28,29)24-9-11-30-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXXUBHLZSMPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.